

Application Note: Comprehensive Analytical Characterization of 6-Amino-2-methoxynicotinic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **6-Amino-2-methoxynicotinic Acid**

Cat. No.: **B2689246**

[Get Quote](#)

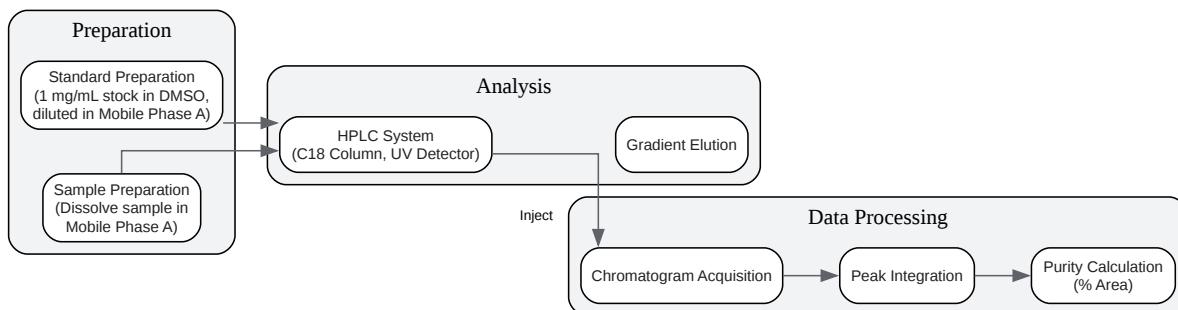
Introduction

6-Amino-2-methoxynicotinic acid is a substituted pyridine derivative of significant interest in pharmaceutical and chemical research. As a key building block, its purity and structural integrity are paramount for the synthesis of active pharmaceutical ingredients (APIs) and other complex molecules. Ensuring the identity, purity, and stability of this compound requires a multi-faceted analytical approach. This document provides a comprehensive guide with detailed protocols for the characterization of **6-Amino-2-methoxynicotinic acid** using modern analytical techniques. The methodologies are designed for researchers, quality control analysts, and drug development professionals who require robust and reliable data.

The protocols herein are grounded in established analytical principles and offer explanations for critical experimental choices, ensuring that the described methods are scientifically sound and reproducible.

Physicochemical Properties

A foundational understanding of the molecule's properties is essential for method development. **6-Amino-2-methoxynicotinic acid** is an amphoteric compound, possessing both a basic amino group and an acidic carboxylic acid group, which dictates its behavior in different analytical systems.


Property	Value	Source
Chemical Formula	$C_7H_8N_2O_3$	[1]
Molecular Weight	168.15 g/mol	[1]
IUPAC Name	6-amino-2-methoxypyridine-3-carboxylic acid	[1]
CAS Number	1060806-77-0	[1] [2]
Appearance	Typically an off-white to yellow powder	-
Solubility	Soluble in DMSO, Methanol; Sparingly soluble in water	-

Chromatographic Methods for Purity and Identity

Chromatographic techniques are the cornerstone for assessing the purity of chemical compounds. For **6-Amino-2-methoxynicotinic acid**, High-Performance Liquid Chromatography (HPLC) is ideal for quantification and purity assessment, while Liquid Chromatography-Mass Spectrometry (LC-MS) provides definitive structural confirmation.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

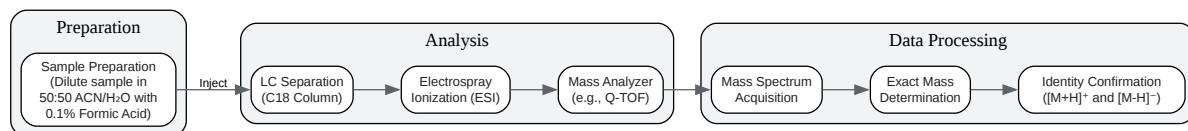
Reversed-phase HPLC (RP-HPLC) is the method of choice for separating the target compound from potential impurities. The presence of an aromatic pyridine ring allows for sensitive detection using a UV-Vis detector.[\[3\]](#) The key to a robust method is controlling the mobile phase pH to ensure consistent ionization of the amino and carboxylic acid functional groups, which directly impacts retention time and peak shape.

[Click to download full resolution via product page](#)

Caption: HPLC workflow for purity analysis.

- Reagents and Materials
 - **6-Amino-2-methoxynicotinic Acid** Reference Standard
 - Acetonitrile (HPLC Grade)
 - Ammonium Acetate (HPLC Grade)
 - Water (HPLC Grade, 18.2 MΩ·cm)
 - Formic Acid (LC-MS Grade)
 - C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
- Instrumentation
 - HPLC system with a binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
- Preparation of Solutions

- Mobile Phase A (Aqueous): 10 mM Ammonium Acetate in water, pH adjusted to 4.5 with Formic Acid. Filter through a 0.22 µm membrane. The buffered, slightly acidic pH ensures protonation of the amino group and suppression of carboxylate formation, leading to consistent retention.
- Mobile Phase B (Organic): Acetonitrile.
- Standard Solution: Prepare a 1.0 mg/mL stock solution of the reference standard in DMSO. Dilute with Mobile Phase A to a working concentration of approximately 50 µg/mL.
- Sample Solution: Prepare a sample solution at the same concentration as the working standard using the same diluent.


- Chromatographic Conditions

Parameter	Setting
Column	C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase	A: 10 mM Ammonium Acetate, pH 4.5B: Acetonitrile
Gradient	5% B to 95% B over 15 minutes, hold for 3 min, return to 5% B over 1 min, equilibrate for 5 min.
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 µL
Detection	UV at 254 nm and 280 nm

- Data Analysis
 - Integrate all peaks in the chromatogram.
 - Calculate the purity of the main peak using the area percent method:
 - $$\% \text{ Purity} = (\text{Area of Main Peak} / \text{Total Area of All Peaks}) \times 100$$

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

LC-MS is a powerful tool that confirms molecular identity by providing an accurate mass measurement. It is also highly effective for identifying and characterizing unknown impurities. For MS compatibility, it is crucial to use volatile buffers in the mobile phase.[4]

[Click to download full resolution via product page](#)

Caption: LC-MS workflow for identity confirmation.

- Reagents and Materials
 - Use LC-MS grade solvents (Acetonitrile, Water, Formic Acid).
- Instrumentation
 - An LC system coupled to a mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, equipped with an Electrospray Ionization (ESI) source.
- Preparation of Solutions
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Formic acid is a volatile modifier that aids in ionization for ESI-MS.
 - Sample Solution: Prepare a dilute solution of the sample (~10 µg/mL) in 50:50 Water/Acetonitrile with 0.1% Formic Acid.

- LC-MS Conditions

Parameter	Setting
LC Column	C18, 2.1 x 100 mm, 1.8 μ m
LC Gradient	5% B to 95% B over 10 minutes
Flow Rate	0.3 mL/min
Ion Source	Electrospray Ionization (ESI)
Polarity	Positive and Negative Switching Mode
Mass Range	50 - 500 m/z
Expected Ions	$[\text{M}+\text{H}]^+$: 169.0608, $[\text{M}-\text{H}]^-$: 167.0462
Capillary Voltage	3.5 kV (Positive), -3.0 kV (Negative)

- Data Analysis

- Extract the mass spectrum for the chromatographic peak of interest.
- Confirm the presence of the calculated exact mass for the protonated molecule ($[\text{M}+\text{H}]^+$) in positive mode and the deprotonated molecule ($[\text{M}-\text{H}]^-$) in negative mode. The high-resolution mass measurement should be within 5 ppm of the theoretical value.

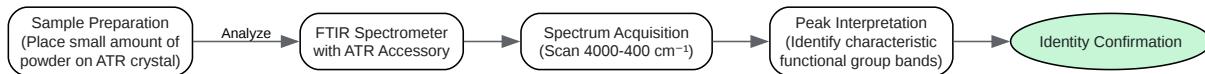
Spectroscopic Methods for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure, confirming the arrangement of atoms and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure determination. Both ^1H and ^{13}C NMR spectra should be acquired. The choice of a deuterated solvent is critical; DMSO-d₆ is often suitable as it can dissolve the compound and allows for the observation of exchangeable protons from the amine (NH₂) and carboxylic acid (COOH) groups.[5]

[Click to download full resolution via product page](#)


Caption: NMR workflow for structural elucidation.

- Sample Preparation
 - Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6).
- Instrumentation
 - A 400 MHz (or higher) NMR spectrometer.
- Data Acquisition
 - Acquire a ¹H NMR spectrum.
 - Acquire a ¹³C NMR spectrum with proton decoupling.
 - (Optional) Acquire a DEPT-135 spectrum to differentiate between CH, CH₂, and CH₃ carbons.
- Expected Spectral Features and Interpretation
 - ¹H NMR (in DMSO-d6):
 - Aromatic Protons: Two doublets in the aromatic region (~6.0-8.0 ppm), corresponding to the two protons on the pyridine ring.
 - Methoxy Protons (-OCH₃): A singlet at ~3.8-4.0 ppm, integrating to 3H.
 - Amine Protons (-NH₂): A broad singlet, integrating to 2H. Its chemical shift can be variable.

- Carboxylic Acid Proton (-COOH): A very broad singlet, often downfield (>10 ppm), integrating to 1H.
- ^{13}C NMR (in DMSO-d₆):
 - Expect 7 distinct carbon signals.
 - Carboxylic Carbonyl (C=O): ~165-170 ppm.
 - Aromatic Carbons: 5 signals in the ~90-160 ppm range.
 - Methoxy Carbon (-OCH₃): ~55-60 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.^[6] The spectrum provides a unique "fingerprint" that can be used for identification when compared against a reference standard.

[Click to download full resolution via product page](#)

Caption: FTIR workflow for functional group analysis.

- Sample Preparation
 - Using an Attenuated Total Reflectance (ATR) accessory is recommended for its simplicity. Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the anvil.
 - Alternatively, prepare a KBr pellet.
- Instrumentation
 - An FTIR spectrometer equipped with a universal ATR accessory.

- Data Acquisition
 - Collect a background spectrum of the clean, empty ATR crystal.
 - Collect the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Expected Characteristic Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3450 - 3300	N-H Stretch (asymmetric & symmetric)	Primary Amine (-NH ₂)[7]
3300 - 2500	O-H Stretch (broad)	Carboxylic Acid (-COOH)
~1700 - 1680	C=O Stretch	Carboxylic Acid (-COOH)[8]
~1620 - 1550	N-H Bend	Primary Amine (-NH ₂)[7]
~1600, ~1470	C=C and C=N Ring Stretching	Aromatic Pyridine Ring
~1250	C-O Stretch	Aryl Ether (-OCH ₃)

Summary and Best Practices

The comprehensive characterization of **6-Amino-2-methoxynicotinic acid** requires an orthogonal approach, combining chromatographic and spectroscopic techniques.

- For Identity: Use LC-MS for accurate mass confirmation and NMR for definitive structural elucidation. FTIR serves as a rapid identity check.
- For Purity: Use a validated RP-HPLC method with a UV detector for quantitative analysis of the main component and its impurities.

Best Practices:

- Always use high-purity solvents and reagents to avoid background contamination.[9]
- Use a well-characterized reference standard for all quantitative measurements.

- Perform system suitability tests before running analytical batches to ensure the instrumentation is performing correctly.
- Document all experimental parameters and results meticulously for traceability and reproducibility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. americanelements.com [americanelements.com]
- 2. 6-Amino-2-methoxynicotinic acid | CAS 1060806-77-0 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. 6-Methoxynicotinic acid (66572-55-2) for sale [vulcanchem.com]
- 5. ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. usp.org [usp.org]
- To cite this document: BenchChem. [Application Note: Comprehensive Analytical Characterization of 6-Amino-2-methoxynicotinic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2689246#analytical-methods-for-6-amino-2-methoxynicotinic-acid-characterization>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com